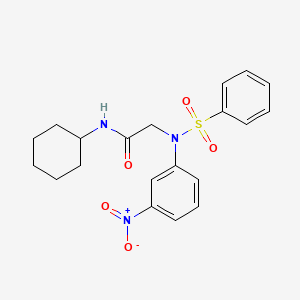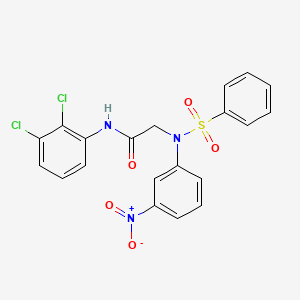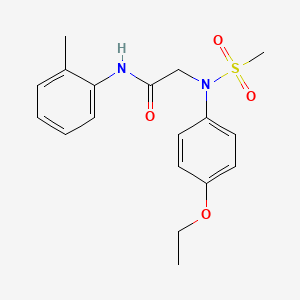
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-01, is a novel compound that has gained significant attention in the field of scientific research. EMG-01 belongs to the class of glycine transporter inhibitors, which are known to have potential therapeutic applications in various neurological disorders.
作用機序
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in the regulation of synaptic transmission and plasticity. By inhibiting the glycine transporter, N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which enhances the activity of NMDA receptors and improves synaptic plasticity.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, including the enhancement of synaptic plasticity, the improvement of cognitive function, and the reduction of neuropathic pain. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for the glycine transporter. However, N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate the therapeutic potential of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to investigate the long-term effects of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential side effects. Finally, the development of more potent and selective glycine transporter inhibitors could lead to the development of novel therapeutics for various neurological disorders.
科学的研究の応用
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including neuropathic pain, schizophrenia, and cognitive impairment. N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce neuropathic pain in animal models.
特性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-25-16-10-8-15(9-11-16)20(26(3,22)23)13-18(21)19-14-6-5-7-17(12-14)24-2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGVQKYWIQCRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxy-phenyl)-methanesulfonyl-amino]-N-(3-methoxy-phenyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569913.png)
![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)

![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3569931.png)


![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3569966.png)




![3,4-dimethoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3569996.png)

![N-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3570010.png)